molecular formula C11H13ClN2OS B12732661 Thiourea, N-(3-chlorophenyl)-N'-(2-(ethenyloxy)ethyl)- CAS No. 121068-59-5

Thiourea, N-(3-chlorophenyl)-N'-(2-(ethenyloxy)ethyl)-

Cat. No.: B12732661
CAS No.: 121068-59-5
M. Wt: 256.75 g/mol
InChI Key: IQVXTBHOHKFGCD-UHFFFAOYSA-N
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Description

Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by the presence of a 3-chlorophenyl group and a 2-(ethenyloxy)ethyl group attached to the thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- typically involves the reaction of 3-chloroaniline with ethylene oxide to form the intermediate, which is then reacted with thiourea under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography may be employed.

Chemical Reactions Analysis

Types of Reactions

Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonyl derivatives.

    Reduction: Reduction reactions may lead to the formation of amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the chlorophenyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and pH levels.

Major Products Formed

Scientific Research Applications

Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other substituted thioureas such as:

  • Thiourea, N-(4-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)-
  • Thiourea, N-(3-bromophenyl)-N’-(2-(ethenyloxy)ethyl)-
  • Thiourea, N-(3-chlorophenyl)-N’-(2-(propoxy)ethyl)-

Uniqueness

Thiourea, N-(3-chlorophenyl)-N’-(2-(ethenyloxy)ethyl)- is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other thioureas

Properties

CAS No.

121068-59-5

Molecular Formula

C11H13ClN2OS

Molecular Weight

256.75 g/mol

IUPAC Name

1-(3-chlorophenyl)-3-(2-ethenoxyethyl)thiourea

InChI

InChI=1S/C11H13ClN2OS/c1-2-15-7-6-13-11(16)14-10-5-3-4-9(12)8-10/h2-5,8H,1,6-7H2,(H2,13,14,16)

InChI Key

IQVXTBHOHKFGCD-UHFFFAOYSA-N

Canonical SMILES

C=COCCNC(=S)NC1=CC(=CC=C1)Cl

Origin of Product

United States

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